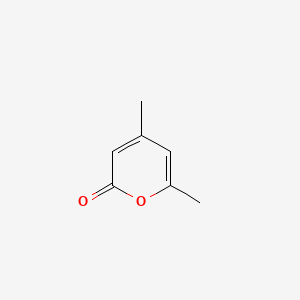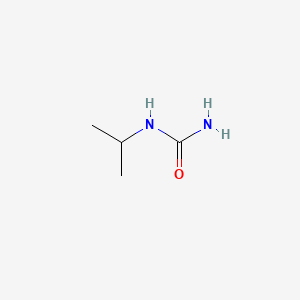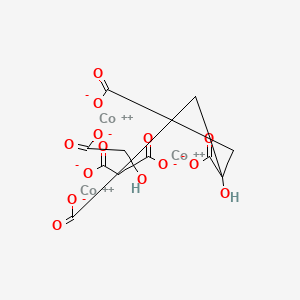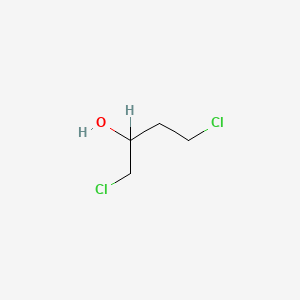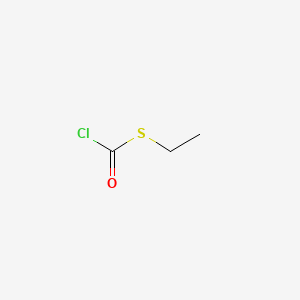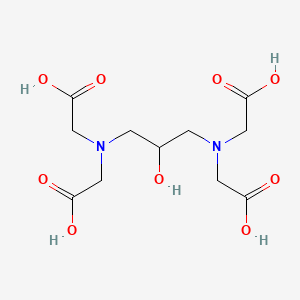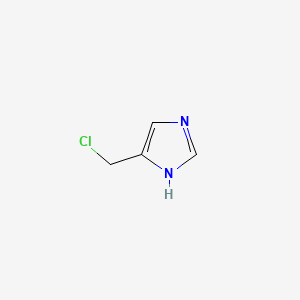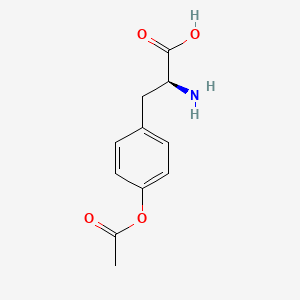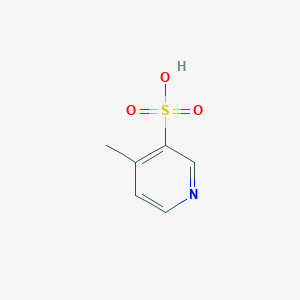
4-Ethoxybenzophenone
Descripción general
Descripción
4-Ethoxybenzophenone is an organic compound with the molecular formula C15H14O2. It consists of a benzophenone core with an ethoxy group attached to the para position of one of the phenyl rings. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
4-Ethoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, coatings, and UV absorbers.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzophenone derivatives have been reported to interact with various biological targets
Mode of Action
Benzophenone derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, but the specific interactions of 4-Ethoxybenzophenone remain to be elucidated .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzophenone derivatives can affect various biochemical pathways depending on their specific targets
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of ethoxybenzene (phenetole) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing byproducts and waste.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted benzophenones.
Comparación Con Compuestos Similares
4-Methoxybenzophenone: Similar structure but with a methoxy group instead of an ethoxy group.
4-Hydroxybenzophenone: Contains a hydroxyl group, making it more polar.
4-Chlorobenzophenone: Has a chlorine atom, affecting its reactivity and applications.
Uniqueness of 4-Ethoxybenzophenone: this compound is unique due to its balance of lipophilicity and reactivity. The ethoxy group provides a moderate level of electron-donating ability, influencing its chemical behavior and making it suitable for a variety of applications in different fields.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRIFDGHXDFGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289817 | |
| Record name | 4-Ethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27982-06-5 | |
| Record name | 27982-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Ethoxybenzophenone used in polymer synthesis?
A1: this compound serves as a key building block for creating phenolic resins. It reacts with diols, like 1,4-butanediol or ethane diol, in a condensation reaction, typically catalyzed by polyphosphoric acid [, , ]. These resins can then be used to chelate lanthanide ions, forming polymer-metal complexes with various applications [, , ].
Q2: What are the catalytic applications of the polymer-metal complexes derived from this compound?
A2: Research suggests that the polychelates formed with lanthanide ions and this compound-based resins demonstrate promising catalytic activity in organic synthesis [, , ]. While the specific reactions catalyzed weren't detailed in the provided abstracts, their effectiveness and efficiency are highlighted [, ].
Q3: Are there any concerns regarding the toxicity of DMEBP?
A4: Studies indicate that while DMEBP shows promise as an NQO1 inducer, it exhibited a narrow therapeutic window and toxicity to lung cells at higher concentrations (1-2 µM) []. This highlights the importance of further research to determine safe and effective dosages.
Q4: What analytical techniques are employed to characterize this compound-based resins and their polychelates?
A4: Several techniques are used to characterize these compounds, including:
- Elemental analysis: To determine the elemental composition of the resin and polychelates [, , ].
- Electronic spectra and magnetic susceptibilities: To analyze the electronic structure and magnetic properties of the polychelates, especially those containing lanthanide ions [, , ].
- FTIR and NMR spectroscopy: To elucidate the structure and bonding within the resin and polychelates [, , ].
- Thermogravimetric analysis: To assess the thermal stability and degradation patterns of the materials [, , ].
- Scanning electron microscopy: To visualize the morphology and surface characteristics of the resin and polychelates [].
- Vapor pressure osmometry: To determine the number average molecular weight (Mn) of the resin [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


